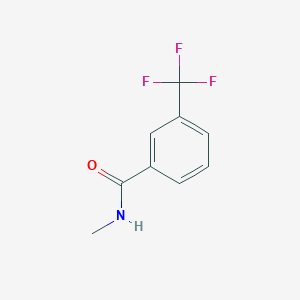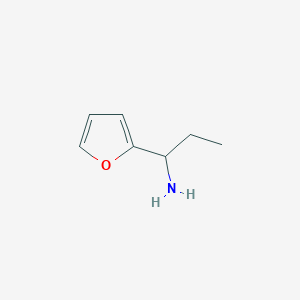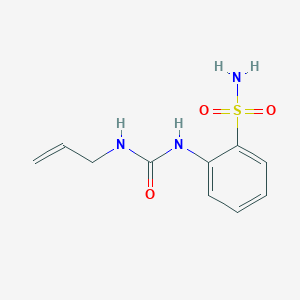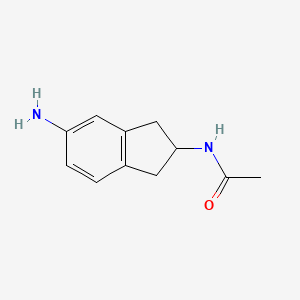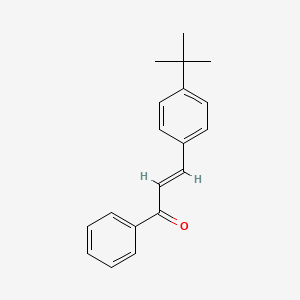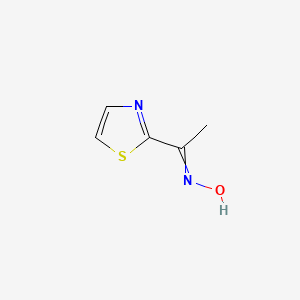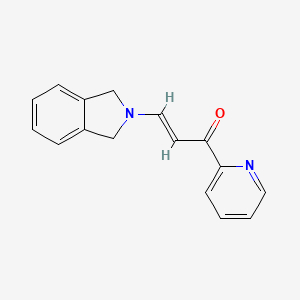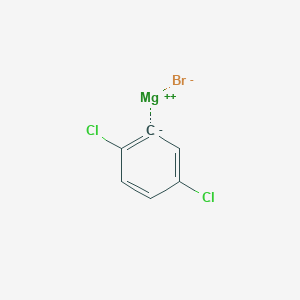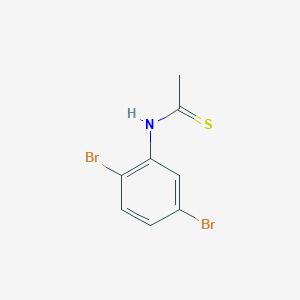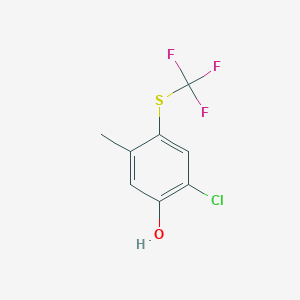
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% (2-C5M4TFP) is an organic compound that has recently gained recognition for its potential industrial and scientific applications. It is a member of the class of phenols, which are compounds containing an aromatic ring with a hydroxyl group attached. 2-C5M4TFP is a halogenated phenol, meaning it contains a halogen atom (in this case, chlorine) in its structure. It is also a trifluoromethylthio compound, meaning it contains a trifluoromethylthio group, which is a sulfur-containing group with three fluorine atoms bonded to it. 2-C5M4TFP is a colorless, crystalline solid at room temperature with a melting point of around 85°C.
作用機序
The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is not completely understood. However, it is believed that the trifluoromethylthio group of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is responsible for its inhibitory activity. This group is able to form a strong bond with the active site of enzymes, which prevents them from functioning properly. In addition, the chlorine atom of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is thought to interact with the enzyme's active site, further inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
実験室実験の利点と制限
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has several advantages for lab experiments. It is a relatively inexpensive compound, and can be easily synthesized using a variety of methods. In addition, it is a relatively stable compound, with a melting point of around 85°C, which makes it suitable for use in a wide range of applications. However, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. As a result, its use in lab experiments should be done with caution.
将来の方向性
There are several potential future directions for research on 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to explore its potential applications in drug development and other areas of scientific research. Finally, research is needed to determine the optimal conditions for synthesizing 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% in order to maximize its yield and purity.
合成法
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% can be synthesized by a variety of methods, including nucleophilic substitution reactions, reductive amination, and Diels-Alder reactions. The most common method used to synthesize 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a nucleophilic substitution reaction between a chloro-substituted phenol and a trifluoromethylthiol. This reaction requires a strong base, such as potassium hydroxide, to facilitate the reaction. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated by extraction with a non-polar solvent such as hexane.
科学的研究の応用
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been used as a ligand in binding studies, and as a reagent in the synthesis of other compounds. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been used to study the mechanism of action of various drugs, such as antibiotics, antivirals, and antifungals.
特性
IUPAC Name |
2-chloro-5-methyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3OS/c1-4-2-6(13)5(9)3-7(4)14-8(10,11)12/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLXLHDMSHDMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

